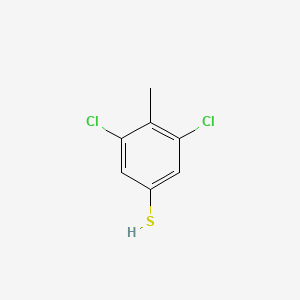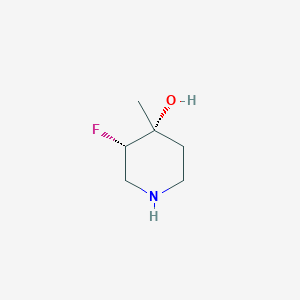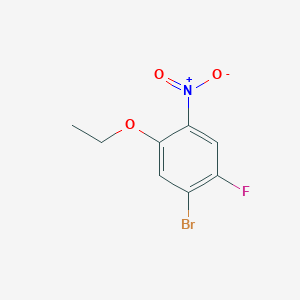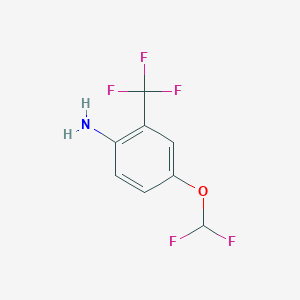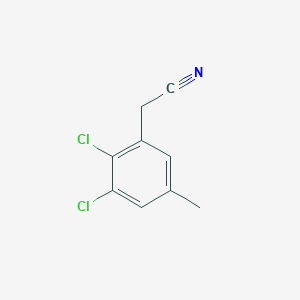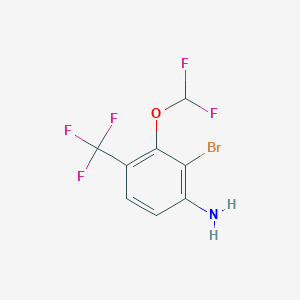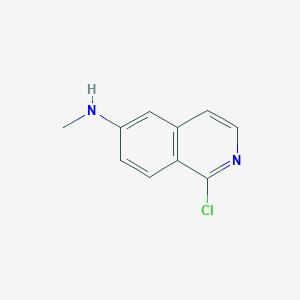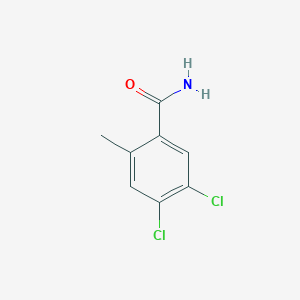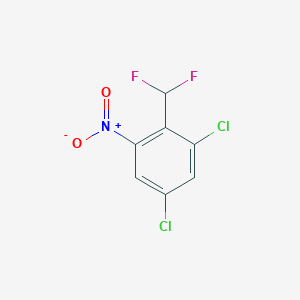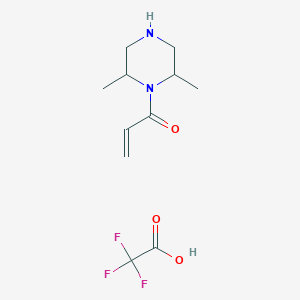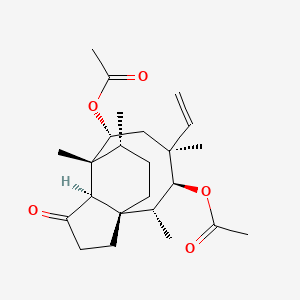
Mutilin 11,14-Diacetate
Vue d'ensemble
Description
Mutilin 11,14-Diacetate is derived from Pleuromutilin , an antibiotic substance produced by the basidiomycetes Pleurotus mutilus . It is a fascinating chemical compound widely used in scientific research, including drug development, organic synthesis, and molecular biology.
Synthesis Analysis
This compound is derived from Pleuromutilin . Pleuromutilin is an antibiotic substance produced by the basidiomycetes Pleurotus mutilus .Molecular Structure Analysis
The molecular structure of this compound is described as (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopentacycloocten-5,8-diyl Diacetate .Applications De Recherche Scientifique
Antibacterial Properties
- Potent Antibacterial Activity: Mutilin derivatives, such as 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM), have shown excellent antibacterial activity against Gram-positive bacteria. This includes efficacy against pathogens like Staphylococcus aureus, highlighting the potential of these derivatives in treating bacterial infections (Fu et al., 2020).
- Inhibition of Virulence Factors: A study found that DPTM can inhibit α-hemolysin produced by methicillin-resistant S. aureus, protecting cells from injury. This indicates its potential utility in targeting bacterial virulence mechanisms (Fu et al., 2021).
Antimicrobial Development
- Pleuromutilin Derivatives: Structural modification of pleuromutilin has led to derivatives with enhanced antibacterial activity. This includes a focus on chemical modification at C14, providing insights into developing more effective antimicrobials (Egger & Reinshagen, 1976).
- Progress in Human Use: Historically developed for veterinary medicine, mutilin derivatives like tiamulin and valnemulin have gained interest as potential antibacterial agents for human use. This transition marks a significant step in repurposing veterinary antibiotics for human applications (Hu & Zou, 2009).
Drug Efficacy and Safety
- In Vivo Efficacy and Toxicity: Studies evaluating new mutilin derivatives have focused on their efficacy and safety profiles. For instance, the efficacy of 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] mutilin (ATTM) against MRSA in mice and its toxicity profile in rats have been investigated, providing essential data for potential therapeutic applications (Zhang et al., 2015).
Pharmacokinetics
- Pharmacokinetic Profiling: Research has also focused on understanding the pharmacokinetics of mutilin derivatives. For instance, a study developed a method for determining DPTM in biological samples, providing insights into its absorption, metabolism, and excretion in rats (Fu et al., 2019).
Mécanisme D'action
Target of Action
Mutilin 11,14-Diacetate, a derivative of the pleuromutilin class of antibiotics, primarily targets Gram-positive bacteria . The primary target of this compound is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .
Mode of Action
This compound inhibits bacterial protein synthesis by interacting with the peptidyl transferase center (PTC) of prokaryotic ribosomes at the A- and P-sites . This interaction is facilitated through hydrophobic interactions and hydrogen bonds . By binding to the PTC, this compound prevents the binding of tRNA for peptide transfer, effectively halting protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects the normal functioning of bacterial cells, leading to their death
Pharmacokinetics
A related pleuromutilin derivative, 14‑o‑[(4,6‑diaminopyrimidine‑2‑yl)thioacetyl] mutilin (dptm), has been shown to exhibit a moderate inhibitory potential againstCytochrome P450 (CYP) enzymes , specifically CYP3A/4 . This suggests that this compound may have similar interactions with CYP enzymes, which play a crucial role in drug metabolism and bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth due to the disruption of protein synthesis . This leads to the death of the bacterial cells, making this compound an effective antibacterial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that inhibit or induce CYP enzymes could potentially affect the bioavailability and efficacy of this compound . .
Safety and Hazards
Mutilin 11,14-Diacetate is classified as harmful if swallowed . In case of ingestion, it is recommended to rinse the mouth and not induce vomiting, and to call for a doctor immediately . It is also recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .
Analyse Biochimique
Biochemical Properties
Mutilin 11,14-Diacetate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the peptidyl transferase center of prokaryotic ribosomes, thereby preventing the formation of peptide bonds between amino acids. This interaction is primarily hydrophobic and involves hydrogen bonding. The compound also interacts with cytochrome P450 enzymes, exhibiting moderate inhibitory potential against CYP3A4 and weak inhibition against other CYP enzymes . These interactions highlight the compound’s role in modulating enzymatic activity and protein synthesis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, leading to the suppression of bacterial growth. This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells. The inhibition of protein synthesis disrupts cellular metabolism, leading to cell death. In mammalian cells, this compound has been shown to modulate the expression of cytochrome P450 enzymes, which are involved in drug metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the peptidyl transferase center of bacterial ribosomes. This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s interaction with cytochrome P450 enzymes involves the formation of a metabolic intermediate complex, which inhibits the enzyme’s activity. This dual mechanism of action highlights the compound’s ability to target both bacterial and mammalian cells, making it a versatile antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth, while in vivo studies have shown consistent antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. The threshold for these toxic effects varies depending on the animal model used. In mice, the 50% lethal dose (LD50) was found to be 2304.4 mg/kg, indicating a relatively high safety margin for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its hydroxylation and subsequent degradation. This metabolic pathway involves the formation of various metabolites, some of which retain antibacterial activity. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, highlighting the compound’s role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as bacterial ribosomes and cytochrome P450 enzymes. The compound’s distribution is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich environments. This localization enhances its antibacterial activity by ensuring high concentrations at the site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting bacterial ribosomes and cytochrome P450 enzymes in mammalian cells. The compound’s activity is influenced by its localization, as it needs to reach the peptidyl transferase center of ribosomes to inhibit protein synthesis. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles, ensuring its effective action against bacterial cells .
Propriétés
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXWJXULUVNMW-JAPZEOGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
